Pentaerythritol monostearate

Description

Contextualization within Polyol Ester Chemistry

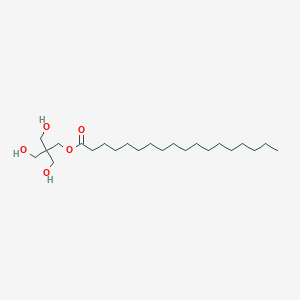

Pentaerythritol (B129877) monostearate is a non-ionic surfactant and a monoester of pentaerythritol and stearic acid. ontosight.aikao.com Pentaerythritol is a polyol, a type of alcohol containing multiple hydroxyl groups. kanademy.com In the case of pentaerythritol, it possesses four hydroxyl groups, providing a foundation for the creation of various ester compounds. kanademy.com

The synthesis of pentaerythritol monostearate involves an esterification reaction where one of the hydroxyl groups of pentaerythritol chemically bonds with the carboxyl group of stearic acid, a long-chain saturated fatty acid. This reaction results in the formation of an ester linkage and a molecule of water. The resulting structure of pentaerythritol monostearate is amphiphilic, meaning it has both water-loving (hydrophilic) and oil-loving (hydrophobic) characteristics. The three remaining hydroxyl groups on the pentaerythritol backbone provide the hydrophilic nature, while the long stearic acid chain imparts the hydrophobic properties. This dual nature is fundamental to its function in many applications.

Scope and Significance in Contemporary Materials Science Research

The unique properties of pentaerythritol monostearate make it a subject of considerable interest in materials science. Its amphiphilic character allows it to act as an effective emulsifier, stabilizer, and surfactant in various formulations. kao.com In the realm of polymers, it is utilized as a lubricant, plastic additive, and processing aid, contributing to improved material properties and manufacturing efficiency. kao.comxfrjester.com

Furthermore, research has explored its potential in more advanced applications. For instance, its ability to undergo a reversible phase transition from solid to liquid at a specific temperature makes it a candidate for use as a phase change material (PCM) in thermal energy storage systems. ntnu.noresearchgate.net As industries continue to seek high-performance and often bio-derived additives, the versatility of pentaerythritol monostearate positions it as a significant compound in the development of new and improved materials. nih.gov

Chemical and Physical Properties

The functional characteristics of pentaerythritol monostearate are a direct result of its chemical and physical properties. A summary of these key properties is provided in the table below.

| Property | Value/Description |

| Chemical Formula | C23H46O4 ontosight.ai |

| Molecular Weight | 402.615 g/mol lookchem.com |

| Appearance | White, waxy solid |

| Melting Point | Varies by grade, typically in the range of 55-65°C. kanademy.com |

| Boiling Point | 517.5°C at 760 mmHg lookchem.com |

| Solubility | Insoluble in water; soluble in organic solvents. |

| Density | 0.995 g/cm³ lookchem.com |

This table is interactive. Users can sort and filter the data.

The molecular structure of pentaerythritol monostearate, with its central pentaerythritol core and a single long stearate (B1226849) chain, is the primary determinant of its physical state. At room temperature, it exists as a white, waxy solid. Its insolubility in water and solubility in organic solvents are predictable consequences of the dominant hydrophobic nature of the C18 stearate chain.

Synthesis and Manufacturing Processes

The most common method for producing pentaerythritol monostearate is through the direct esterification of pentaerythritol with stearic acid. This reaction is typically carried out at elevated temperatures, often in the range of 180-220°C.

To facilitate the reaction and improve the yield and purity of the monostearate, a catalyst is often employed. Solid catalysts like zinc oxide are one option for this process. google.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, which is a byproduct, is continuously removed. This can be achieved by methods such as applying a vacuum or using a nitrogen purge.

The molar ratio of the reactants, pentaerythritol and stearic acid, is a critical parameter that influences the composition of the final product. An excess of one reactant can be used to favor the formation of the desired ester and minimize the presence of unreacted starting materials. Following the reaction, the crude product may undergo purification steps to remove the catalyst and any byproducts, resulting in the final pentaerythritol monostearate product.

Applications in Industrial and Consumer Products

The versatile properties of pentaerythritol monostearate lead to its use in a wide array of industrial and consumer products.

Industrial Lubricant and Rheology Modifier

In industrial settings, pentaerythritol monostearate functions as an effective lubricant and rheology modifier. kao.com Its lubricating properties are valuable in applications such as metal cutting and the rolling of thin steel plates. xfrjester.com It is also used as a processing stabilizer and internal lubricant for polymers like polyvinyl chloride (PVC). xfrjester.com In the plasticizing process of rubber, it acts as a plasticizer and lubricant. xfrjester.com

Cosmetic and Personal Care Formulations

Within the cosmetics and personal care industry, pentaerythritol monostearate is widely used as an emulsifier, stabilizer, and emollient. ontosight.ai Its ability to stabilize oil-in-water emulsions makes it a key ingredient in creams, lotions, and other moisturizing products. As an emollient, it provides good air permeability and contributes to a desirable skin feel in skincare products. xfrjester.com It is also found in fabric softeners. kao.com

Role in Advanced Materials

Beyond its traditional applications, pentaerythritol monostearate is also playing a role in the development of advanced materials.

Phase Change Material for Thermal Energy Storage

Pentaerythritol and its derivatives have been investigated as phase change materials (PCMs) for thermal energy storage. ntnu.no PCMs store and release large amounts of energy, known as latent heat, during their phase transitions. ntnu.no For pentaerythritol monostearate, this would involve the transition between its solid and liquid states. This property is of interest for applications such as solar thermal storage, where the material can absorb heat during the day and release it at night. researchgate.net

Polymer Additive for Enhanced Performance

As a polymer additive, pentaerythritol monostearate can enhance the performance and processability of various plastics. kao.comindustrial-additives.com In PVC formulations, for example, it can provide a smoother surface to products like wires and cables without causing "bloom," a surface discoloration. kanademy.com It can also be used in conjunction with other additives, like low molecular weight polyethylene (B3416737) waxes, for high-speed extrusion processes. kanademy.com Its use can lead to improved output and surface finish in the final plastic products. kanademy.com

Properties

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h24-26H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQVDVNAKHFQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052675 | |

| Record name | Pentaerythritol monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-23-9, 8045-34-9 | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gruenau S | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9BY3B181Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics for Pentaerythritol Monostearate

Conventional Esterification Pathways

The traditional synthesis of pentaerythritol (B129877) monostearate is achieved through the esterification of pentaerythritol, a tetrafunctional alcohol, with stearic acid. This process can be conducted directly or with the aid of catalysts to enhance reaction rates and yields.

Direct Esterification Processes and Optimized Reaction Conditions

Direct esterification involves heating pentaerythritol and stearic acid, often in the absence of a solvent. The reaction is an equilibrium process where water is formed as a byproduct; its continuous removal is crucial to drive the reaction toward the formation of the ester. googleapis.com A patented method adaptable for stearic acid involves direct esterification under a nitrogen purge to facilitate water removal. google.com

Optimized conditions for direct esterification have been investigated to maximize the yield of the desired product. Key parameters include the molar ratio of reactants, temperature, and reaction time. For instance, a patented solvent-free process for a similar ester, pentaerythritol oleate, specifies a temperature range of 180–220°C and a reaction time of 7–18 hours. google.com The reaction is monitored by measuring the acid value, with a value below 1 mg KOH/g indicating a high conversion rate of over 99%. The initial temperature is often set around 180°C to prevent the premature degradation of the fatty acid. Using an excess of the carboxylic acid can help force the reaction to completion. googleapis.com

Catalytic Esterification Systems: Inorganic and Organic Acid Catalysis

To accelerate the esterification process, various catalysts are employed. These can be broadly categorized into inorganic acids, organic acids, and metal-based compounds. Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are conventional choices, though they can present challenges related to corrosion and environmental impact. ajgreenchem.com Heterogeneous catalysts are often preferred in industrial settings because they are easier to separate from the reaction mixture and can be reused.

Homogeneous acid catalysts are effective in promoting the esterification of pentaerythritol. ajgreenchem.com

Sulfuric Acid : This strong inorganic acid is a common catalyst for esterification. However, its use can lead to side reactions and requires neutralization and purification steps, which can complicate the process. googleapis.com

p-Toluenesulfonic Acid (p-TSA) : As a strong organic acid, p-TSA is frequently used in the synthesis of polyol esters. ajgreenchem.comnih.gov It can effectively catalyze the reaction at elevated temperatures (e.g., 150-200°C). googleapis.com In some processes, an azeotroping agent like toluene (B28343) is used to continuously remove the water byproduct, driving the reaction to completion within a few hours. ajgreenchem.com One method describes achieving 96% polyol conversion after 4 hours at 160°C using p-TSA. nih.gov

Metal-based catalysts, particularly those containing tin, have proven to be highly effective for the esterification of pentaerythritol.

Tin-Based Compounds : Tin (II) chloride (SnCl₂) is noted for its high Lewis acidity, low toxicity, and tolerance to water, making it a significant solid acid catalyst. doi.org In a study on the synthesis of pentaerythrityl tetrastearate (PETS), a composite catalyst of SnCl₂ on an HZSM-5 zeolite carrier (SnCl₂@HZSM-5) demonstrated high catalytic activity. doi.org Under optimized conditions (105°C, 4.7 molar ratio of stearic acid to pentaerythritol, and 1.2 wt% catalyst), a pentaerythritol conversion of 99.3% was achieved in 3 hours. doi.org Other tin compounds like tin oxide and stannous octoate are also used. googleapis.com

Zinc Oxide (ZnO) : Zinc oxide is another solid catalyst used in the synthesis of pentaerythritol stearate (B1226849). google.com A patented method describes the esterification of pentaerythritol and stearic acid using ZnO, highlighting its role in producing a product with stable quality. google.com

The following table provides a comparative overview of different catalytic systems for pentaerythritol ester synthesis.

| Catalyst System | Reactants | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

| p-Toluenesulfonic Acid | Pentaerythritol, Oleic Acid | 160 | 4 | 96% Conversion | nih.gov |

| Tin Protochloride | Pentaerythritol, Oleic Acid | 180–220 | 7–18 | >99% Conversion | |

| SnCl₂@HZSM-5 | Pentaerythritol, Stearic Acid | 105 | 3 | 99.3% Conversion | doi.orgresearchgate.net |

| Zinc Oxide (ZnO) | Pentaerythritol, Stearic Acid | 230 | 5 | Not Specified |

Industrial Scale Synthesis and Purification Techniques for Pentaerythritol Monostearate

On an industrial scale, the synthesis of pentaerythritol esters is designed for efficiency and purity. The process typically involves heating technical-grade pentaerythritol with the fatty acid in the presence of a catalyst. googleapis.com To drive the reaction to completion, water is continuously removed, often through azeotropic distillation with a solvent like toluene or by sparging the reaction mixture with an inert gas such as nitrogen. googleapis.comgoogle.comajgreenchem.com

After the reaction reaches the desired level of completion (typically determined by measuring the acid value), the crude product undergoes purification. googleapis.comajgreenchem.com Common purification techniques include:

Filtration : To remove solid catalysts like zinc oxide or heterogeneous tin-based catalysts. google.comgoogle.com

Stripping/Distillation : Excess unreacted fatty acid is often removed by distillation under a high vacuum. googleapis.comnih.gov Molecular distillation is also used for purification. nih.gov

Washing : In processes using homogeneous acid catalysts, the product may be washed to remove the catalyst, although solvent-free methods aim to avoid this to reduce environmental impact and energy consumption. google.com

Column Chromatography : For achieving high purity, the product can be purified using a column packed with an adsorbent like silica (B1680970) gel. ajgreenchem.com

Biocatalytic Esterification Approaches

Enzymatic esterification presents a green alternative to conventional chemical methods, offering milder reaction conditions and higher selectivity, which can be crucial for producing a specific partial ester like pentaerythritol monostearate. Lipases are the primary biocatalysts used for this purpose.

The selective synthesis of the monoester can be achieved by carefully controlling reaction parameters. researchgate.netresearchgate.net Studies have utilized lipases from various sources, including Candida antarctica (immobilized as Novozym 435 or CALB) and Aspergillus terreus. researchgate.netresearchgate.netmdpi.com

Key strategies to favor the production of the monoester include:

Molar Ratio : Using a significant molar excess of the polyol (pentaerythritol) to the fatty acid can suppress the formation of di- and tri-esters. For the synthesis of a similar monoester, pentaerythritol monoricinoleate (PEMR), an optimized molar ratio of 4:1 (pentaerythritol to ricinoleic acid) was used. researchgate.net

Solvent Choice : The choice of solvent affects enzyme activity and selectivity. Polar organic solvents like tert-butanol (B103910) have been shown to favor monoester formation. researchgate.netresearchgate.net

Molecular Sieves : The addition of molecular sieves to the reaction medium removes the water produced during esterification, shifting the equilibrium towards the product and achieving high conversion rates. researchgate.netresearchgate.net

Research on the synthesis of pentaerythritol monoricinoleate using immobilized Candida antarctica lipase (B570770) B under optimized conditions (a 4:1 molar ratio of PE to acid, tert-butanol as the solvent, and the presence of molecular sieves) resulted in a 93% molar conversion to the monoester in 24 hours. researchgate.net Another study noted that Aspergillus terreus lipase could efficiently catalyze the esterification of saturated stearic acid. researchgate.net

The table below summarizes findings from biocatalytic esterification studies for pentaerythritol esters.

| Enzyme | Fatty Acid | Molar Ratio (PE:Acid) | Solvent | Key Findings | Reference |

| Candida antarctica lipase B (immobilized) | Ricinoleic Acid | 4:1 | tert-Butanol | 93% conversion to monoester in 24h. | researchgate.net |

| Aspergillus terreus lipase | Stearic Acid | Not Specified | n-Hexane | Efficiently catalyzed esterification of stearic acid. | researchgate.net |

| Porcine Pancreas Lipase (PPL) / Candida antarctica lipase-B (CALB) | Stearic Acid (in tetraester form) | N/A | Aqueous | Studied the kinetics of hydrolysis (reverse reaction). | mdpi.comresearchgate.net |

Enzyme-Mediated Synthesis of Pentaerythritol Monoesters

Enzymatic esterification offers a highly selective and environmentally benign alternative to conventional chemical synthesis for producing pentaerythritol monoesters. This biocatalytic approach leverages the specificity of lipases to control the reaction and yield the desired product with high purity.

Role of Specific Lipases and Immobilization Strategies (e.g., Candida antarctica lipase B)

Immobilization on hydrophobic supports via interfacial activation is a popular and effective strategy. mdpi.com This method is simple, rapid, and allows for the purification of the lipase during the immobilization process. mdpi.com The resulting immobilized enzyme often exhibits hyperactivated and more stable forms compared to its soluble counterpart. mdpi.com Commercially available preparations like Novozym 435, which consists of CALB physically adsorbed onto a macroporous acrylic resin, are frequently employed in these syntheses. semanticscholar.orgcsic.es However, challenges such as enzyme leaching and the fragility of the support have led to the exploration of other strategies, including covalent anchoring of the enzyme to the support material. csic.es

Optimization of Reaction Parameters (e.g., Substrate Molar Ratios, Solvent Systems, Enzyme Load)

The yield and selectivity of the enzymatic synthesis of pentaerythritol monostearate are significantly influenced by various reaction parameters. Careful optimization of these factors is crucial for an efficient process.

Substrate Molar Ratio: The molar ratio of pentaerythritol to stearic acid is a critical parameter. An excess of the alcohol (pentaerythritol) is often used to favor the formation of the monoester and suppress the production of di- and higher esters. nih.govresearchgate.net For instance, in the synthesis of a similar monoester, pentaerythritol monoricinoleate, a substrate molar ratio of 4:1 (pentaerythritol to ricinoleic acid) was found to be optimal. nih.govresearchgate.net

Solvent System: The choice of solvent is crucial for solubilizing the substrates and influencing enzyme activity and stability. Polar organic solvents like tert-butanol are often employed. nih.govresearchgate.net The use of organic solvents can enhance the solubility of hydrophobic substrates and shift the reaction equilibrium towards esterification. frontiersin.org Solvent-free systems are also being explored as a greener alternative, though they can present challenges with substrate viscosity. researchgate.net

Enzyme Load: The amount of enzyme used, or enzyme load, directly impacts the reaction rate. While a higher enzyme load can lead to faster conversion, it also increases the cost of the process. Therefore, an optimal enzyme load must be determined to balance reaction efficiency and economic viability. In a study on pentaerythritol monoricinoleate, a 2% enzyme load was used effectively. nih.govresearchgate.net

Water Removal: The water produced during the esterification reaction can lead to the reverse reaction (hydrolysis) and reduce the final yield. The addition of molecular sieves is a common strategy to remove water from the reaction medium and drive the equilibrium towards product formation. nih.govresearchgate.net

An example of optimized conditions for a similar process, the synthesis of pentaerythritol monoricinoleate, is presented in the table below.

| Parameter | Optimized Value |

| Substrate Molar Ratio (Pentaerythritol:Ricinoleic Acid) | 4:1 |

| Enzyme Load | 2% |

| Solvent | tert-Butanol |

| Water Removal | 200 g/L Molecular Sieves |

| Reaction Time | 24 hours |

| Conversion | 93% |

Data from the synthesis of pentaerythritol monoricinoleate, which serves as a model for pentaerythritol monostearate synthesis. nih.govresearchgate.net

Regioselectivity and By-product Mitigation in Enzymatic Esterification

One of the key advantages of enzymatic synthesis is its high regioselectivity, which is the ability to selectively catalyze a reaction at a specific position on a molecule. In the case of pentaerythritol, which has four primary hydroxyl groups, lipases like CALB can preferentially acylate one hydroxyl group, leading to the formation of the desired monoester. semanticscholar.org This high selectivity minimizes the formation of by-products such as di-, tri-, and tetraesters, which are common in chemical synthesis. researchgate.net

Strategies to further mitigate by-product formation include:

Smart use of substrate molar ratios: Employing an excess of pentaerythritol shifts the equilibrium towards the formation of the monoester. nih.govresearchgate.net

Use of polar organic solvents: These solvents can help to control the reaction and suppress unwanted side reactions like the dimerization of the fatty acid. nih.govresearchgate.net

Application of Green Chemistry Principles in Biocatalytic Synthesis

The enzymatic synthesis of pentaerythritol monostearate aligns well with the principles of green chemistry. msd-uk.comubitweb.de Biocatalysis itself is considered a green technology because it utilizes renewable enzymes and often operates under milder reaction conditions (lower temperature and pressure) compared to chemical methods. msd-uk.comubitweb.de

Key green aspects of this process include:

Use of renewable catalysts: Enzymes are biodegradable and derived from biological sources. msd-uk.com

Mild reaction conditions: Enzymatic reactions typically occur at lower temperatures, reducing energy consumption. ubitweb.de

High selectivity: The high regioselectivity of lipases leads to fewer by-products and reduces the need for extensive purification steps, minimizing waste. ubitweb.de

Use of benign solvents: The process can often be carried out in greener solvents or even in solvent-free systems. msd-uk.com

Catalyst reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, improving process efficiency and reducing waste. mdpi.com

Comparative Analysis of Chemical versus Enzymatic Synthesis Selectivity

The selectivity of the synthesis method is a critical factor, particularly when a specific ester, such as a monoester, is the desired product.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Strong acids (e.g., sulfuric acid) or metal oxides. mdpi.comresearchgate.net | Lipases (e.g., Candida antarctica lipase B). nih.govresearchgate.net |

| Selectivity | Low regioselectivity, leading to a mixture of mono-, di-, tri-, and tetraesters. researchgate.net | High regioselectivity, yielding predominantly the monoester. semanticscholar.org |

| By-products | Significant formation of various esterification products, requiring complex purification. researchgate.net | Minimal by-product formation. nih.govresearchgate.net |

| Reaction Conditions | High temperatures (e.g., 150-200°C) and sometimes reduced pressure. | Milder temperatures (e.g., 40-70°C) and atmospheric pressure. semanticscholar.orgmdpi.com |

| Environmental Impact | Higher energy consumption and potential for hazardous waste generation. | More environmentally friendly due to milder conditions and biodegradable catalysts. ubitweb.de |

While chemical synthesis can be effective for producing a mixture of pentaerythritol esters, enzymatic synthesis offers superior control and selectivity, making it the preferred method for producing high-purity pentaerythritol monostearate. semanticscholar.orgresearchgate.net

Strategies for Overcoming Substrate Solubility Challenges in Enzymatic Systems

Use of Solvent Mixtures: Employing mixtures of miscible solvents, such as dimethyl sulfoxide (B87167) and 2-methyl-2-butanol, can improve the solubility of hydrophilic substrates like pentaerythritol. researchgate.net

Chemoenzymatic Synthesis: This approach involves a two-step process. First, the carbohydrate substrate is chemically modified with protecting groups to increase its solubility in the organic reaction medium. This is followed by enzymatic esterification. The protecting groups are then removed to yield the final product. researchgate.net

Use of Activated Esters: The use of activated esters, such as vinyl esters, as the acyl donor can enhance the reaction rate and conversion, helping to overcome the limitations imposed by low substrate solubility. csic.es

Control of the Reaction Medium: Optimizing the solvent system and water activity can create a more favorable environment for the enzyme and improve the interaction between the enzyme and the poorly soluble substrate. frontiersin.org

Polymerization-Based Synthesis of Pentaerythritol Monostearate Derivatives

The synthesis of polymers incorporating pentaerythritol monostearate functionalities often involves the use of its reactive derivatives, such as those containing polymerizable groups. These methods allow for the creation of materials with tailored properties for specific applications.

Free-Radical Polymerization with Multifunctional Monomers (e.g., Pentaerythritol Diacrylate Monostearate)

Derivatives of pentaerythritol monostearate, particularly pentaerythritol diacrylate monostearate (PEDAS), serve as key multifunctional monomers in polymerization processes. researchgate.netnih.gov Free-radical polymerization is a common method used to synthesize cross-linked polymer networks and functional macromers from these monomers. nih.gov

In this approach, the acrylate (B77674) groups within the PEDAS molecule are susceptible to polymerization when exposed to free-radical initiators. This process can be initiated either thermally or through photo-initiation. researchgate.netnih.gov For instance, the initiator 2,2′-azobisisobutyronitrile has been used to thermally initiate the free-radical polymerization of PEDAS to fabricate monolithic stationary phases for chromatography. researchgate.net

PEDAS can be copolymerized with various other monomers to impart specific properties to the final polymer. For example, it has been copolymerized with hydrophilic monomers like N-isopropylacrylamide and acrylamide (B121943) to create amphiphilic macromers. nih.gov Another approach involves the photoinitiated thiol-acrylate polymerization of PEDAS with trimethylolpropane (B17298) tris(3-mercaptopropionate) (TPTM), a process that can form polymeric monolithic columns rapidly, often within 10 minutes. nih.gov The resulting polymer, poly(PEDAS-co-TPTM), exhibits a different morphology and better permeability compared to a monolith made from PEDAS alone. nih.gov

These polymerization techniques are utilized to develop advanced materials such as injectable, thermally and chemically gelable hydrogels for tissue engineering and cellular delivery applications. nih.govfigshare.com The incorporation of the C17 stearate chain from PEDAS provides hydrophobic characteristics, while other comonomers can introduce hydrophilic or other functional moieties. researchgate.net

Control of Polymer Architecture and Functionality through Monomer Ratios

The architecture and functionality of polymers derived from pentaerythritol-based monomers can be precisely controlled by adjusting the ratio of the monomers used during synthesis. nih.govirispublishers.com This control is crucial for tailoring the material's properties, such as molecular weight, degree of branching, and end-group functionality, to meet the demands of specific applications. irispublishers.com

In the synthesis of hyperbranched polyesters using pentaerythritol, theoretical models like the Flory-Stockmayer gelation theory can be applied to select appropriate monomer ratios. irispublishers.com This allows for the production of well-defined, non-gelling structures even at high levels of monomer conversion. irispublishers.com By carefully choosing the initial stoichiometry, it is possible to target a specific molecular weight and structure. irispublishers.com

For the synthesis of poly(N-isopropylacrylamide)-based macromers, the hydrophobic-hydrophilic balance is a critical parameter that is managed by varying the relative concentrations of comonomers like PEDAS, acrylamide, and hydroxyethyl (B10761427) acrylate. nih.gov This balance directly influences the transition temperature of the macromers in solution and the stability of the gels they form. nih.gov Similarly, in the creation of dual-functional macromers, the ratio of maleic anhydride (B1165640) to other monomers like diacetone acrylamide and PEDAS determines the anhydride content (from 7–20%), which in turn affects the cross-linking reactivity and the stiffness of the resulting hydrogels. figshare.com

The ability to manipulate monomer ratios provides a powerful tool for designing complex polymeric architectures with predictable properties and reproducible quality. irispublishers.com

Kinetic and Mechanistic Studies of Esterification Reactions Involving Pentaerythritol

The esterification of pentaerythritol with carboxylic acids, such as stearic acid, is a complex process involving multiple consecutive and sometimes parallel reactions. Kinetic and mechanistic studies are essential for understanding the reaction pathways, optimizing process conditions, and designing efficient reactors.

Elucidation of Reaction Orders and Rate Constants (e.g., Second-Order for Esterification)

The reaction can be considered irreversible if water, a byproduct of the esterification, is continuously removed from the system. mdpi.com In the study of rosin (B192284) and pentaerythritol esterification, the reaction rates for each step (formation of mono-, di-, tri-, and tetra-ester) were determined using a second-order kinetic model. mdpi.comresearchgate.net The rate constants (k) for these reactions have been found to be highly dependent on temperature, increasing as the temperature rises. researchgate.net For example, in one study, the rate constants for the various esterification and decarboxylation steps were calculated at temperatures ranging from 260°C to 290°C. researchgate.net

A study on the thermal esterification of pentaerythritol with caproic acid also proposed a consecutive-parallel reaction scheme. researchgate.net At 170°C and with an excess of caproic acid, the effective first-order rate constants were found to decrease with each subsequent esterification step, indicating that the formation of the monoester is the fastest. researchgate.net

| Rate Constant | Reaction Step | Temperature (°C) | |||

|---|---|---|---|---|---|

| 260 | 270 | 280 | 290 | ||

| k1 | Decarboxylation | 0.0001 | 0.0002 | 0.0005 | 0.0013 |

| k2 | Mono-ester Formation | 0.0252 | 0.0332 | 0.0432 | 0.0556 |

| k3 | Di-ester Formation | 0.0048 | 0.0075 | 0.0116 | 0.0176 |

| k4 | Tri-ester Formation | 0.0079 | 0.0130 | 0.0210 | 0.0334 |

| k5 | Tetra-ester Formation | 0.0122 | 0.0209 | 0.0351 | 0.0578 |

Determination of Activation Energies and Thermodynamic Parameters

The activation energy (Ea) is a crucial parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For the esterification of pentaerythritol, activation energies have been determined through kinetic modeling of experimental data obtained at various temperatures. mdpi.comresearchgate.net In the esterification of rosin with pentaerythritol, the activation energies for the consecutive esterification steps were found to range from 65.81 to 129.13 kJ/mol. mdpi.comresearchgate.netconsensus.app The concurrent decarboxylation side reaction exhibited a significantly higher activation energy of 233.00 kJ/mol, indicating it is the slowest reaction step. mdpi.comconsensus.appresearchgate.net

Research has also shown that the activation energy of the esterification reaction can be influenced by the structure of the carboxylic acid, with an increase observed for acids with longer carbon chains or more branching. researchgate.net

Thermodynamic parameters for related processes, such as the photo-oxidation of rosin pentaerythritol ester, have also been investigated. nih.gov For the formation of the activated complex in this process, the Gibbs free energy of activation (ΔG≠) was found to be positive (ranging from 81.367 to 88.574 kJ/mol), indicating that the photo-oxidation is an endergonic and non-spontaneous reaction. nih.gov

| Reaction Step | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Esterification (Mono-, Di-, Tri-, Tetra-ester formation) | 65.81 - 129.13 |

| Decarboxylation | 233.00 |

Modeling of Concurrent Reactions (e.g., Esterification and Decarboxylation)

To accurately describe the synthesis of pentaerythritol esters, kinetic models must account for the multiple reactions that occur simultaneously. mdpi.com A comprehensive kinetic model for the esterification of rosin with pentaerythritol has been proposed that includes the series of reactions forming mono-, di-, tri-, and tetra-esters, as well as the decarboxylation of rosin as a significant side reaction. mdpi.comresearchgate.net

This model successfully captured experimental data from variations in both molar ratios of reactants and reaction temperatures. mdpi.com The model consists of an irreversible series reaction scheme where the esterification steps are governed by second-order kinetics and the decarboxylation by first-order kinetics. mdpi.comresearchgate.net Such models are valuable as they can correlate the formation of the final product, such as the tetra-ester, with key physical properties like the softening point of the resulting resin. mdpi.comresearchgate.net A higher proportion of tetra-ester generally leads to a higher softening point. mdpi.com These predictive models are essential tools for the design and optimization of industrial reactors for the production of pentaerythritol esters. mdpi.com

Chemical Reactivity and Transformation Pathways of Pentaerythritol Monostearate

Hydrolytic Stability and Degradation Kinetics

The ester linkage in pentaerythritol (B129877) monostearate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent alcohol (pentaerythritol) and carboxylic acid (stearic acid). This process is typically catalyzed by the presence of acid or base and water.

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts. Generally, the reaction is accelerated under strong acidic or basic conditions. The hydrolytic stability of ester-based lubricants is a critical parameter, as the generation of free acids can lead to corrosion and degradation of the material. researchgate.net While not inherently a major issue, hydrolytic stability is an important consideration in applications such as air compressors where moisture may be present. researchgate.net

Studies on the degradation of similar polyol esters indicate that hydrolysis is a primary degradation mechanism, alongside oxidation. science.gov The kinetics of hydrolysis for pentaerythritol esters are complex and can be influenced by the steric hindrance around the ester group. The bulky nature of the pentaerythritol core can offer some degree of protection against hydrolysis compared to simpler esters.

It is worth noting that pentaerythritol monostearate is considered to be readily biodegradable, indicating that under environmental conditions, hydrolysis and subsequent microbial action lead to its decomposition. kao.com

Transesterification Processes and Applications in Ester Modification

Transesterification is a key reaction for modifying the properties of pentaerythritol monostearate. This process involves the exchange of the stearate (B1226849) group with another alkyl group from a different ester or the reaction of the free hydroxyl groups with other esters. epo.org This allows for the synthesis of a wide array of mixed esters with tailored properties.

The reaction is typically carried out in the presence of a catalyst, such as sodium methoxide, and can be driven to completion by removing the byproduct (e.g., methanol (B129727) when reacting with a methyl ester). epo.orgugm.ac.id For instance, reacting pentaerythritol monostearate with a methyl ester of a different fatty acid can produce a mixed polyol ester. epo.org

The conditions for transesterification, including temperature, catalyst concentration, molar ratio of reactants, and pressure, are crucial in determining the final product distribution. ugm.ac.idsemanticscholar.org Research on the transesterification of palm oil methyl ester with pentaerythritol has shown that a temperature of 160°C, a catalyst concentration of 1.25% (w/w), a molar ratio of 4.5:1 (methyl ester to pentaerythritol), and a vacuum pressure of 10 mbar are optimal for producing pentaerythritol tetraoleate. semanticscholar.org While this study focused on producing a tetraester, the principles are applicable to the modification of the remaining hydroxyl groups on pentaerythritol monostearate.

This ability to undergo transesterification makes pentaerythritol monostearate a versatile intermediate for creating novel esters with specific characteristics, such as improved lubricity, different melting points, or altered polarity for various applications. epo.org

Oxidative Degradation Mechanisms and Product Characterization

Like other organic esters, pentaerythritol monostearate is susceptible to oxidative degradation, particularly at elevated temperatures. This process involves the reaction of the compound with oxygen, leading to the formation of a variety of oxidation products and a change in the material's properties.

The oxidation of polyol esters is a complex free-radical process. The presence of tertiary hydrogen atoms in the pentaerythritol structure can be potential sites for the initiation of oxidation. The general mechanism involves the formation of hydroperoxides, which can then decompose to form a range of products, including aldehydes, ketones, and smaller carboxylic acids. These degradation products can lead to an increase in viscosity, acid number, and the formation of sludge and deposits. mmu.ac.uk

The characterization of these degradation products is often performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like carbonyls and hydroxyls, and mass spectrometry to identify the molecular weights of the fragments. mmu.ac.uk Studies on the thermal degradation of pentaerythritol have shown that the addition of nanoparticles like alumina (B75360) can affect its degradation kinetics. lookchem.com

The oxidative stability of pentaerythritol esters is a critical factor in their use as high-temperature lubricants. Antioxidants are often added to formulations to inhibit the oxidative degradation process and extend the service life of the lubricant. mmu.ac.uk

Functionalization Reactions for Advanced Material Synthesis

The three free hydroxyl groups on the pentaerythritol monostearate molecule provide reactive sites for further chemical modification, enabling the synthesis of more complex and functionalized materials.

Pentaerythritol monostearate can be reacted with dicarboxylic acids or their derivatives (e.g., anhydrides or acyl chlorides) to create modified polyol esters with increased molecular weight and altered physical properties. kanademy.comgoogle.com This reaction forms a bridge between two pentaerythritol monostearate molecules or can lead to the formation of polyesters.

For example, reacting pentaerythritol monostearate with a dicarboxylic acid like adipic acid can lead to the formation of a larger molecule with potentially a higher melting point and viscosity. kanademy.com This approach is utilized to create multifunctional lubricants and PVC additives. kanademy.com The esterification is typically carried out at elevated temperatures, often with a catalyst, and may involve the removal of water to drive the reaction to completion. google.com

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| Pentaerythritol Monostearate | Dicarboxylic Acid (e.g., Adipic Acid) | Modified Polyol Ester / Polyester | Lubricants, PVC Additives |

| Pentaerythritol Monostearate | Maleic Anhydride (B1165640) | Functionalized Ester | Dispersants in Lubricants |

This table provides illustrative examples of reactions and potential applications.

The hydroxyl groups of pentaerythritol monostearate can coordinate with metal ions, forming metal complexes. A notable example is its reaction with zinc compounds to form zinc alkoxides. uwa.edu.au

A novel pentaerythritol stearate ester-based zinc alkoxide (PSE-Zn) has been synthesized through a two-step method. uwa.edu.ausci-hub.se In this process, zinc ethoxide is first prepared and then reacted with pentaerythritol stearate. uwa.edu.au The resulting zinc complex has shown promise as a thermal stabilizer for polyvinyl chloride (PVC). uwa.edu.au

The mechanism of stabilization involves the zinc alkoxide neutralizing HCl, which is released during the thermal degradation of PVC. uwa.edu.au Furthermore, the hydroxyl groups in the complex can chelate with zinc chloride (ZnCl₂), a byproduct of the stabilization process that can otherwise accelerate PVC degradation, thus preventing the "zinc-burning" phenomenon. uwa.edu.au

| Metal Species | Resulting Complex | Key Function |

| Zinc (Zn) | Pentaerythritol Stearate Ester-Based Zinc Alkoxide (PSE-Zn) | Thermal Stabilizer for PVC |

This table illustrates the complexation of pentaerythritol monostearate with zinc and its primary function.

Advanced Spectroscopic and Analytical Characterization of Pentaerythritol Monostearate

Thermal Analysis Methods

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to characterize the thermal properties of pentaerythritol (B129877) monostearate. DSC is used to determine thermal transitions like melting point and enthalpy of fusion, while TGA provides information on the thermal stability and decomposition profile of the compound.

DSC analysis of pentaerythritol monostearate would show an endothermic event corresponding to its melting point. Published data indicates a melting point of approximately 79 °C. spectrabase.com The DSC thermogram provides the onset temperature, peak temperature, and the enthalpy of this transition, which is a measure of the energy required to melt the crystalline structure.

TGA measures the change in mass of the substance as a function of temperature in a controlled atmosphere. For pentaerythritol monostearate, a TGA curve would show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. This analysis helps to define the maximum operating temperature for applications where the compound might be exposed to high temperatures.

Differential Scanning Calorimetry (DSC) in Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal behavior of materials like pentaerythritol monostearate. nih.govmdpi.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is particularly effective for investigating phase transitions, such as melting and crystallization. nih.gov

For pentaerythritol monostearate, DSC is essential for identifying thermal transitions, most notably its melting point. The resulting DSC thermogram displays an endothermic peak, which represents the energy absorbed by the compound to transition from a solid to a liquid state. nih.govresearchgate.net The temperature at the peak of this curve is taken as the melting point, a key characteristic of the substance's purity and identity.

In more complex systems, such as solid dispersions where pentaerythritol monostearate acts as a carrier, DSC can reveal interactions between the compound and other components. For instance, the phase transition behavior of pentaerythritol has been observed to accommodate crystalline drug particles within its crystal lattice, facilitating their dispersion and amorphization. researchgate.net The analysis of these thermal events helps to confirm the formation of solid dispersions and understand the physical state of the components within the mixture. researchgate.net

Table 1: Information Derived from DSC Analysis of Pentaerythritol Monostearate

| Parameter | Description | Significance |

| Melting Point (T_m) | The temperature at which the substance transitions from a solid to a liquid phase. nih.gov | A fundamental physical property used for material identification and purity assessment. |

| Heat of Fusion (ΔH_f) | The amount of energy absorbed during melting. | Provides information on the degree of crystallinity of the material. |

| Phase Transitions | Reversible or irreversible changes in the physical state of the material upon heating or cooling. | Reveals the thermal stability and polymorphic behavior of the compound. nih.gov |

| Glass Transition (T_g) | The temperature at which an amorphous solid becomes rubbery or viscous. | Indicates the presence of amorphous (non-crystalline) regions in the sample. researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for probing the atomic and molecular structure of a crystal. It relies on the principle of elastic scattering of X-rays from the electron clouds of atoms arranged in a periodic lattice.

Powder X-ray Diffraction (PXRD) for Crystalline Structure Investigation

Powder X-ray Diffraction (PXRD) is a non-destructive analytical method used to determine the crystalline nature of a solid sample. excillum.com It is considered an essential technique for confirming whether pentaerythritol monostearate exists in a crystalline or an amorphous phase. The diffraction pattern produced is unique to a specific crystalline solid, acting as a "fingerprint" for identification and characterization. icdd.com

Research on organoclays prepared with pentaerythritol monostearate has utilized PXRD to determine the d-spacing, which is the distance between the planes of atoms in the crystal lattice. researchgate.net Analysis of the PXRD patterns revealed that an intercalated structure had formed between the pentaerythritol monostearate and the clay layers. researchgate.net This demonstrates the ability of PXRD to elucidate how molecules are arranged within a composite material. researchgate.net The technique is crucial in polymorphism studies, where different crystalline forms of a single compound can exhibit varied physical properties. icdd.com

Table 2: PXRD d-Spacing Data for Pentaerythritol Monostearate Organoclays

| Sample Loading (mequiv) | Experimental d-spacing (nm) |

| 95 | 5.4 |

| 103 | 5.2 |

| This data is derived from studies on pentaerythritol monostearate organoclays, where molecular modeling was used in conjunction with experimental PXRD to understand the gallery spacing. researchgate.net |

Electron Crystallography in Microstructural Assessment

Electron crystallography, particularly through techniques like Transmission Electron Microscopy (TEM), provides high-resolution imaging for the microstructural assessment of crystalline materials. nih.gov While X-ray crystallography is the standard for determining atomic structures, TEM is highly effective for evaluating the quality of crystals and identifying lattice imperfections. nih.gov

This technique can be used to analyze crystals containing pentaerythritol monostearate to detect pathologies that could negatively impact material properties, such as crystal lattice defects, anisotropic diffraction, and the presence of nanocrystal contaminants. nih.gov The Fourier analysis of high-resolution TEM images can reveal the orderliness of the crystal lattice; the presence of well-ordered lattices with higher-order Bragg spots is a strong indicator of high-quality crystals. nih.gov Therefore, electron crystallography serves as a vital tool for the detailed microstructural characterization that complements the bulk structural information provided by PXRD.

Chromatographic Separation Techniques for Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Capillary Electrochromatography (CEC) for Isomer Separation

Capillary Electrochromatography (CEC) is a hybrid analytical technique that combines the separation principles of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). nih.gov It is recognized for its high separation efficiency, which is driven by both the partitioning of analytes between the stationary and mobile phases and the electroosmotic flow (EOF). nih.gov

In the context of pentaerythritol monostearate, its derivatives have been instrumental in advancing CEC applications. Specifically, a monolithic stationary phase synthesized from pentaerythritol diacrylate monostearate and ethylene (B1197577) dimethacrylate has been developed and used for the separation of tocopherol isomers. science.gov This demonstrates the utility of materials derived from pentaerythritol monostearate in creating robust and selective stationary phases for complex separation challenges. acs.orgnih.gov The ability to achieve baseline separation of isomers highlights the high-efficiency nature of CEC columns prepared with these specialized materials. nih.gov

Table 3: Application of a PEMS-Derivative in Capillary Electrochromatography

| Application | Stationary Phase | Analytes Separated | Significance |

| Isomer Separation | Pentaerythritol diacrylate monostearate-ethylene dimethacrylate monolith | Tocopherol (Vitamin E) isomers | Demonstrates the successful use of a PEMS derivative to create a highly selective stationary phase for resolving structurally similar compounds. science.govacs.org |

Advanced Particle and Surface Characterization

The physical properties of pentaerythritol monostearate, especially when used in formulations or as part of a composite material, are heavily influenced by its particle size, morphology, and surface characteristics. Advanced techniques are employed to quantify these attributes.

For materials incorporating derivatives of pentaerythritol monostearate, such as cross-linked gelatin microparticles, characterization includes determining the particle size distribution and the degree of cross-linking. nih.gov Techniques like microscopic counting can be employed for robust and reproducible quantification of particle abundance and size. nih.gov For instance, the analysis might involve randomly selecting multiple fields of view on a filter to count particles and measure their dimensions, such as length and width. nih.gov Furthermore, chemical assays can be used to assess surface properties; for example, a colorimetric assay can determine the number of free amine groups remaining after a cross-linking reaction, thereby quantifying the degree of cross-linking. nih.gov These characterization methods are crucial for quality control and for understanding how the physical form of the material influences its performance.

Particle Size Analysis

The particle size distribution of Pentaerythritol Monostearate powder is a key factor in its handling and performance. While specific data for commercial Pentaerythritol Monostearate is not extensively published in scientific literature, the analysis of related polyol esters is well-documented. The particle size of polyols and their esters is typically characterized using laser diffraction particle size analyzers, such as the Malvern Mastersizer, which can measure particles in both dry powder and liquid dispersion forms. This technique measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed particulate sample. The particle size distribution is then calculated from the scattering pattern using the theory of light scattering.

For polyol esters used in various applications, the particle size can range from nanometers to several hundred micrometers. For instance, in the context of drug delivery systems, poly(APO-b-polyol ester) core-shell nanoparticles have been synthesized with diameters of less than 300 nm. nih.gov In other applications, such as in the production of graft polyols, bimodal particle size distributions are sometimes desired, with small particles ranging from 0.05 to 0.7 µm and large particles from 0.4 to 5.0 µm. google.com

The particle size distribution of a commercial Pentaerythritol Monostearate product would likely be presented with parameters such as D10, D50 (the median particle size), and D90 values, which represent the particle diameter below which 10%, 50%, and 90% of the sample volume lies, respectively. These values provide a standardized way to describe the fineness and spread of the particle size distribution.

Table 1: Illustrative Particle Size Distribution Data for a Polyol Ester Powder

| Parameter | Value (µm) |

| D10 | 5.2 |

| D50 | 25.8 |

| D90 | 75.3 |

| Span | 2.72 |

Note: This table presents illustrative data for a generic polyol ester powder to demonstrate typical particle size distribution parameters. Specific values for Pentaerythritol Monostearate may vary depending on the manufacturing and processing conditions.

Surface Area Measurements

The specific surface area of a powder is another crucial physical property, influencing its dissolution rate, catalytic activity, and interaction with other substances. The most common method for determining the specific surface area of solid materials is the Brunauer-Emmett-Teller (BET) theory, which involves the physical adsorption of a gas (commonly nitrogen) on the surface of the material at cryogenic temperatures. google.com The amount of gas adsorbed at different partial pressures is measured, and the BET equation is used to calculate the specific surface area in square meters per gram (m²/g). google.com

Given that Pentaerythritol Monostearate is typically a waxy solid, its specific surface area is expected to be relatively low compared to highly porous materials like activated carbon. The morphology of the powder, whether it is a fine powder or composed of larger, less porous granules, would significantly impact this value.

Table 2: Representative Surface Area Data for Related Materials

| Material | Method | Specific Surface Area (m²/g) |

| Zeolite Catalyst | BET | 390 |

| Hydrotalcite | BET | 18 |

Note: This table provides surface area data for materials used in conjunction with or in similar applications to Pentaerythritol Monostearate to offer a frame of reference. The specific surface area of Pentaerythritol Monostearate itself may differ.

Theoretical and Computational Studies on Pentaerythritol Monostearate

Molecular Modeling of Interfacial Interactions (e.g., with Clay Surfaces)

Molecular modeling has been instrumental in elucidating the interfacial interactions between pentaerythritol (B129877) monostearate and clay surfaces, which is critical for the development of polymer nanocomposites. Computational models indicate that when pentaerythritol monostearate interacts with a clay surface, such as montmorillonite (B579905), the monostearate ester tail orients itself perpendicularly to the clay surface. researchgate.net This orientation is significant as it promotes a larger spacing between the clay sheets, a key factor in achieving good exfoliation and dispersion of the clay within a polymer matrix.

The interaction is primarily driven by ion-dipole forces between the three free hydroxyl groups of the pentaerythritol head and the sodium cations present on the clay surface. researchgate.net Molecular models show that these hydroxyl groups can effectively replace water molecules that typically hydrate (B1144303) the sodium cations. The bond distances for these ion-dipole interactions have been calculated, with two of the hydroxyl-sodium bonds being approximately 2.2 Å and the third being 2.3 Å. researchgate.net This specific bonding arrangement mimics the hydration sphere of the sodium cation on the clay surface, anchoring the organic molecule and facilitating the intercalation process. researchgate.net This perpendicular arrangement of the stearate (B1226849) tail is considered more rigid compared to other configurations, further contributing to the stability of the intercalated structure. researchgate.net

The table below summarizes the key findings from molecular modeling studies of the interaction between pentaerythritol monostearate and sodium-montmorillonite clay surfaces.

| Feature | Description | Source |

| Orientation | The monostearate ester tail is positioned straight up, perpendicular to the clay surface. | researchgate.net |

| Interaction Type | Ion-dipole bonds form between the three hydroxyl groups and sodium cations on the clay surface. | researchgate.net |

| Bond Distances | Two hydroxyl-sodium bonds are ~2.2 Å, and one is ~2.3 Å. | researchgate.net |

| Effect | This interaction leads to a large spacing between clay sheets, facilitating exfoliation in polymers. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules like pentaerythritol monostearate. These methods, based on the principles of quantum mechanics, solve complex equations to predict molecular properties such as structure, bonding, energetics, and reactivity. gatech.edu For pentaerythritol monostearate, these calculations can map out the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential.

The locations of the HOMO and LUMO are particularly important as they indicate the most likely sites for nucleophilic and electrophilic attack, respectively, thereby governing the molecule's reactivity. The free hydroxyl groups and the carbonyl group of the ester are key functional groups where reactivity is concentrated. Quantum calculations can quantify the partial charges on the atoms within these groups, helping to predict their interaction with other chemical species.

Furthermore, these theoretical calculations are essential for understanding reaction mechanisms. By computing the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction pathways, such as esterification or transesterification processes involving pentaerythritol monostearate. The variational principles for electronic energy and its kinetic energy component are equivalent, providing a solid basis for deriving reactivity criteria from these calculations. mdpi.comresearchgate.net

Molecular Dynamics Simulations in Material Behavior Prediction

Molecular Dynamics (MD) simulations are a powerful computational tool used to predict the material behavior of systems containing pentaerythritol monostearate by simulating the physical movements of atoms and molecules over time. These simulations can provide detailed insight into how the addition of pentaerythritol monostearate affects the properties of a material at the atomic scale.

While specific MD studies on pentaerythritol monostearate are not widely published, analogous studies on similar molecules, such as glycerol (B35011) monostearate (GMS), offer valuable insights. For instance, MD simulations have been used to investigate the effect of GMS on the behavior of water molecules in amorphous polyethylene (B3416737), an important electrical insulating material. nih.gov These simulations revealed that GMS helps to suppress the diffusion and clustering of water molecules within the polymer matrix. nih.gov This is achieved by the GMS molecules effectively trapping or interacting with the water molecules, thereby mitigating the negative effects of moisture on the material's insulating properties. nih.gov

By analogy, MD simulations could be employed to predict the influence of pentaerythritol monostearate on various polymer systems. Such simulations could predict its role as a plasticizer, a lubricant, or a compatibilizer by analyzing changes in polymer chain mobility, glass transition temperature, and interfacial tension between different phases. The trajectories of atoms generated by MD simulations allow for the calculation of macroscopic properties, bridging the gap between molecular structure and material performance. mdpi.com

Kinetic Modeling of Complex Reaction Systems

The production of pentaerythritol monostearate is part of a complex reaction system involving the esterification of pentaerythritol with stearic acid. This process results in a mixture of mono-, di-, tri-, and tetra-esters. Kinetic modeling is essential for understanding and optimizing this reaction to maximize the yield of the desired monostearate.

Studies on the esterification of pentaerythritol with other carboxylic acids, such as those found in rosin (B192284), have developed detailed kinetic models. mdpi.com These models often treat the series of esterification reactions as irreversible, particularly when water, a byproduct, is continuously removed from the system. mdpi.com The reaction rates for the formation of the different esters are typically described by second-order kinetic models. mdpi.com

A proposed reaction scheme would be a series of consecutive reactions:

Pentaerythritol + Stearic Acid → Pentaerythritol Monostearate + H₂O

Pentaerythritol Monostearate + Stearic Acid → Pentaerythritol Distearate + H₂O

And so on for the tri- and tetra-esters.

The kinetic model consists of a set of differential equations describing the change in concentration of each species over time. By fitting the model to experimental data collected at different temperatures and molar ratios, the rate constants and activation energies for each reaction step can be determined. mdpi.com For the esterification of pentaerythritol with rosin acids, activation energies were found to range from 65.81 to 233 kJ mol⁻¹. mdpi.com Such models are invaluable tools for reactor design and process optimization. mdpi.com

The table below shows representative kinetic parameters for the esterification of pentaerythritol with rosin, illustrating the type of data obtained from kinetic modeling.

| Reaction Step | Kinetic Model Order | Activation Energy (Ea) Range (kJ mol⁻¹) | Source |

| Esterification | Second-Order | 65.81 - 233 | mdpi.com |

| Decarboxylation (Side Reaction) | First-Order | N/A | mdpi.com |

Theoretical Insights into Photoisomerization and Acyl Migration Phenomena

Pentaerythritol monostearate, with its multiple hydroxyl groups adjacent to an ester linkage, is susceptible to intramolecular reactions like acyl migration. Theoretical and computational studies are crucial for understanding the mechanisms of such phenomena. Acyl migration involves the transfer of the stearoyl group from its initial oxygen position to an adjacent free hydroxyl group. This process is significant as it can lead to the formation of isomers and affect the purity and properties of the final product.

Computational studies on acyl migration in other polyol systems, such as pyranosides, have shown that the reaction proceeds through an anionic stepwise mechanism. researchgate.net This mechanism is dependent on the concentration of hydroxide (B78521) ions ([OH⁻]) and the acidity (pKa) of the hydroxyl group to which the acyl group is migrating. researchgate.net Theoretical models can be used to calculate the energy barriers for the formation of the tetrahedral intermediate and the subsequent migration, confirming the rate-limiting steps of the process.

Regarding photo-induced phenomena, theoretical studies can provide insight into processes like photo-oxidation. The photo-oxidation of rosin pentaerythritol ester, for example, has been shown to follow pseudo-first-order kinetics. mdpi.com Theoretical calculations can help identify the chromophores within the molecule, predict the electronic transitions upon UV irradiation, and model the subsequent formation of reactive radicals that initiate oxidation. mdpi.com For pentaerythritol monostearate, while the stearate chain is not a strong chromophore, impurities or the carbonyl group could be sites for photo-initiation. Kinetic studies on related compounds have shown that UV irradiation can significantly accelerate oxidation rates by lowering the apparent activation energy of the process. mdpi.com

Applications of Pentaerythritol Monostearate in Advanced Materials Science and Engineering

Role as a Functional Component in Polymer and Composite Systems

Pentaerythritol (B129877) monostearate's unique molecular structure, featuring a single stearic acid chain attached to a pentaerythritol backbone, imparts amphiphilic properties that make it a valuable additive in numerous material formulations.

Modifiers in Thermoplastic and Thermoset Polymer Formulations (e.g., Polyvinyl Chloride)

In the processing of polyvinyl chloride (PVC), pentaerythritol esters, including the monostearate, serve as effective lubricants. kanademy.comkhonorwax.com While pentaerythritol itself has a high melting point unsuitable for PVC processing, its esterification with stearic acid lowers the melting point, making it compatible. kanademy.com Pentaerythritol monostearate, in particular, is known to provide a smoother surface to wires without causing bloom. kanademy.com It can be used in conjunction with low molecular weight polyethylene (B3416737) waxes for high-speed extrusion of wires and cables. kanademy.com

The function of these esters in PVC formulations is multifaceted. They act as lubricants to reduce internal friction within the polymer melt, thereby improving flow properties and reducing heat build-up during processing. google.com This is especially crucial for rigid PVC, which has a characteristically high melt viscosity. google.com The use of pentaerythritol-based lubricants can also contribute to the thermal stability of PVC. For instance, di-pentaerythritol monostearate has been shown to have a synergistic effect with Ca/Zn stabilizers, resulting in lower melt viscosity and good product color. kanademy.com

| Pentaerythritol Ester | Function in PVC | Key Benefit |

| Pentaerythritol Monostearate | Lubricant | Smoother wire surface, no bloom kanademy.com |

| Di-pentaerythritol Monostearate | Lubricant, Stabilizer Synergist | Lower melt viscosity, good product color kanademy.com |

| Pentaerythritol Adipate-Stearate | Multifunctional Lubricant | Useful in clear PVC compounds kanademy.com |

Development of Responsive Hydrogels and Macromers with Controlled Gelation

Pentaerythritol monostearate derivatives, specifically pentaerythritol diacrylate monostearate (PEDAS), play a crucial role in the development of advanced hydrogels. mdpi.comnih.gov These hydrogels often exhibit "dual gelation" properties, meaning they can undergo both thermally induced physical gelation and subsequent chemical cross-linking. nih.govacs.org This is achieved by synthesizing macromers from monomers including N-isopropylacrylamide (NiPAAm) for thermoresponsiveness, and PEDAS, which introduces a lipophilic side chain. nih.gov

The incorporation of the hydrophobic stearate (B1226849) chain from PEDAS within the hydrogel structure provides several advantages:

Enhanced Mechanical Stability: The hydrophobic domains create cohesive interactions, strengthening the hydrogel network. nih.govresearchgate.net

Controlled Gelation: The balance between the hydrophobic and hydrophilic components of the macromer is a key factor in controlling the transition temperature and stability of the resulting gels. nih.govacs.org

Biomedical Applications: These injectable, in-situ forming hydrogels are promising for applications in tissue engineering and as carriers for cell and drug delivery due to their ability to solidify at physiological temperatures. researchgate.netnih.gov

Research has shown that macromers synthesized with PEDAS can form stable hydrogels, and their properties can be tuned by varying the molar ratios of the comonomers. nih.gov For example, adjusting the content of hydrophilic acrylamide (B121943) can alter the lower critical solution temperature (LCST) of the macromer solutions. biomaterials.org

Flame Retardancy Enhancement in Polymeric Materials

Pentaerythritol and its derivatives are utilized as flame retardants in plastics. wikipedia.orgatamankimya.com When exposed to heat, pentaerythritol releases water and forms a thermally insulating layer of char on the polymer's surface. wikipedia.org This char layer acts as a physical barrier, slowing down the release of flammable gases and protecting the underlying material from further combustion. atamankimya.comspecialchem.com

In intumescent coatings and plastics, pentaerythritol acts as a carbon donor. atamankimya.com It works in conjunction with an acid donor, such as ammonium (B1175870) polyphosphate, and a blowing agent, like melamine, to create a swollen, multicellular char layer that provides enhanced fire protection. atamankimya.com The effectiveness of pentaerythritol-based flame retardants has been demonstrated in materials like polyamide 66 (PA66), where the addition of a pentaerythritol-derived flame retardant significantly increased the limiting oxygen index and promoted the formation of a compact char layer. nih.gov

Polyurethane Chemistry and UV-Cured Dispersions

Pentaerythritol and its derivatives, including pentaerythritol monostearate, are components in polyurethane chemistry. google.com They can be used as polyols in the synthesis of polyurethane resins. rsc.org Specifically, in flame-retardant polyurethane compositions, pentaerythritol derivatives can be incorporated to improve fire resistance. google.com